1-(3,3-Dimethylbutyl)cyclopropane-1-carbaldehyde
CAS No.:
Cat. No.: VC17852996
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H18O |
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Molecular Weight | 154.25 g/mol |
IUPAC Name | 1-(3,3-dimethylbutyl)cyclopropane-1-carbaldehyde |
Standard InChI | InChI=1S/C10H18O/c1-9(2,3)4-5-10(8-11)6-7-10/h8H,4-7H2,1-3H3 |
Standard InChI Key | HLHGAOXRDQKHBJ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)CCC1(CC1)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-(3,3-Dimethylbutyl)cyclopropane-1-carbaldehyde (C₁₀H₁₆O) features a cyclopropane ring substituted at the 1-position with a 3,3-dimethylbutyl group and a carbaldehyde moiety. The cyclopropane ring introduces significant angle strain (≈60° bond angles), while the 3,3-dimethylbutyl chain contributes steric bulk, influencing reactivity and conformational stability . The aldehyde group (-CHO) at the 1-position enables nucleophilic additions and oxidation-reduction reactions typical of carbonyl compounds.
Table 1: Estimated Physicochemical Properties
Synthesis and Manufacturing
Cyclopropanation Strategies
Method | Reagents/Conditions | Yield Optimization |
---|---|---|
Simmons-Smith | CH₂I₂, Zn-Cu, ether, 0–25°C | Steric hindrance mitigation |
Corey-Chaykovsky | TMSI, NaH, DMSO, 60°C | High ring strain tolerance |
Hydroformylation | CO/H₂, Rh catalyst, 80–100°C | Regioselectivity challenges |
Reactivity and Chemical Behavior
Strain-Driven Reactivity
The cyclopropane ring’s angle strain (≈60°) enhances susceptibility to ring-opening reactions. Electrophilic attack at the aldehyde carbon is moderated by the electron-withdrawing effect of the cyclopropane ring, as demonstrated in studies of methylenecyclopropane dipolar cycloadditions .
Aldehyde-Specific Reactions
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Nucleophilic Addition: Reacts with Grignard reagents, hydrazines, and alcohols.
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Oxidation: Forms carboxylic acid derivatives (e.g., 1-(3,3-dimethylbutyl)cyclopropane-1-carboxylic acid) under strong oxidizing conditions .
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Reduction: Sodium borohydride (NaBH₄) reduces the aldehyde to a primary alcohol.
Applications and Industrial Relevance
Pharmaceutical Intermediates
Cyclopropane aldehydes serve as precursors to bioactive molecules. For example, caronic acid (3,3-dimethylcyclopropane-1,2-dicarboxylic acid), synthesized via hydrolysis of tricarboxylic esters , demonstrates anti-inflammatory properties. The aldehyde group in 1-(3,3-Dimethylbutyl)cyclopropane-1-carbaldehyde could enable Schiff base formation for drug delivery systems.
Fragrance and Flavor Chemistry
Branched aldehydes are common in fragrance formulations (e.g., citronellal). The cyclopropane moiety may enhance volatility or stability in such applications.
Polymer Science
Strained rings improve thermal stability in polymers. Copolymerization with ethylene or styrene derivatives could yield materials with unique mechanical properties.
Challenges and Future Directions
Synthetic Scalability
Large-scale cyclopropanation remains challenging due to reagent toxicity (e.g., CH₂I₂) and side reactions. Flow chemistry and catalytic methods (e.g., Rh-catalyzed cyclopropanation) warrant exploration .
Spectroscopic Characterization
Experimental data for NMR (¹H, ¹³C), IR, and mass spectra are lacking. Computational modeling (DFT) could predict spectroscopic signatures .
Biological Activity Screening
No studies report the bioactivity of this compound. In vitro assays for antimicrobial or anticancer potential are recommended.
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